Docosahexaenoic Acid-d5 Ethyl Ester
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Overview
Description
Docosahexaenoic Acid-d5 ethyl ester is a deuterated form of docosahexaenoic acid ethyl ester, which is an esterified version of the omega-3 fatty acid docosahexaenoic acid. This compound is often used as an internal standard in mass spectrometry for the quantification of docosahexaenoic acid ethyl ester . Docosahexaenoic acid is a polyunsaturated fatty acid that plays a crucial role in the development and function of the brain and retina .
Preparation Methods
The preparation of docosahexaenoic acid-d5 ethyl ester typically involves the esterification of docosahexaenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or sodium perphosphate . The reaction conditions include maintaining a controlled temperature and ensuring the removal of water to drive the reaction to completion. Industrial production methods focus on achieving high purity and yield, often involving additional purification steps such as distillation or chromatography .
Chemical Reactions Analysis
Docosahexaenoic acid-d5 ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Docosahexaenoic acid-d5 ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of docosahexaenoic acid-d5 ethyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and function . It is known to modulate the activity of membrane-bound proteins and enzymes, including those involved in signal transduction pathways. In the nervous system, docosahexaenoic acid plays a protective role by enhancing the expression of phosphatidylserine and reducing apoptosis . Additionally, it has been shown to reduce the production of amyloid-beta plaques and tau protein neurofibrillary tangles, which are associated with neurodegenerative diseases .
Comparison with Similar Compounds
Docosahexaenoic acid-d5 ethyl ester is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include:
Docosahexaenoic acid ethyl ester: The non-deuterated form, commonly used in nutritional supplements and pharmaceuticals.
Eicosapentaenoic acid ethyl ester: Another omega-3 fatty acid ester with similar applications in medicine and nutrition.
Arachidonic acid ethyl ester: An omega-6 fatty acid ester used in research related to inflammation and cellular signaling.
This compound stands out due to its enhanced stability and precision in analytical applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl (2E,4E,6E,8E,10E,12E)-2,3,4,5,6-pentadeuteriodocosa-2,4,6,8,10,12-hexaenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/i19D,20D,21D,22D,23D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNXKAVUJJPMU-MVCPWBNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]\C(=C/C=C/C=C/C=C/CCCCCCCCC)\C(=C(/[2H])\C(=C(/[2H])\C(=O)OCC)\[2H])\[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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